SuFEx-Enabled Molecular Architecture: The Synthesis and Characterization of Oxane-4-Sulfonyl Fluoride
SuFEx-Enabled Molecular Architecture: The Synthesis and Characterization of Oxane-4-Sulfonyl Fluoride
Executive Summary & Compound Profile
Oxane-4-sulfonyl fluoride (systematically tetrahydro-2H-pyran-4-sulfonyl fluoride ) represents a critical "SuFExable" hub in modern medicinal chemistry. Belonging to the class of aliphatic sulfonyl fluorides, it serves as a robust electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their chloride counterparts, sulfonyl fluorides possess a unique "stability-reactivity" sweet spot: they are resistant to reduction and hydrolysis under physiological conditions but react specifically with nucleophiles (e.g., tyrosine, serine, lysine) when activated by the local protein environment or specific catalysts.
This guide details the synthesis, characterization, and handling of this motif, prioritizing the potassium bifluoride (KHF₂) displacement protocol—the industry standard for scalability and safety.
Compound Snapshot
| Property | Detail |
| IUPAC Name | Tetrahydro-2H-pyran-4-sulfonyl fluoride |
| Common Name | Oxane-4-sulfonyl fluoride; THP-4-SO₂F |
| CAS Number | 1334148-27-4 |
| Molecular Formula | C₅H₉FO₃S |
| Molecular Weight | 168.19 g/mol |
| Core Application | Covalent fragment screening, SuFEx linker chemistry |
Retrosynthetic Analysis & Strategy
To synthesize oxane-4-sulfonyl fluoride with high fidelity, we must avoid oxidative conditions that might degrade the ether ring. The most reliable route proceeds through the sulfonyl chloride , which is generated from the corresponding thiol or thioacetate.
Strategic Pathway (Graphviz Visualization)
Experimental Protocol: Synthesis from Sulfonyl Chloride
While direct oxidative fluorination of thiols is possible, the Halide Exchange Method (Chloride
Reagents & Materials
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Substrate: Tetrahydro-2H-pyran-4-sulfonyl chloride (1.0 equiv).
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Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.0–3.0 equiv).
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Solvent System: Acetonitrile (MeCN) / Water (1:1 v/v).[1]
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Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
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Preparation of Reaction Matrix: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-2H-pyran-4-sulfonyl chloride (10 mmol) in Acetonitrile (20 mL).
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Why MeCN? It solubilizes the organic sulfonyl chloride while remaining miscible with the aqueous phase we are about to introduce.
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Activation and Addition: Prepare a solution of KHF₂ (20-30 mmol) in Water (20 mL). Add this aqueous solution dropwise to the stirring organic phase at room temperature.
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Causality: The biphasic mixture allows the inorganic fluoride to interact with the organic chloride at the interface. The bifluoride ion (HF₂⁻) acts as a potent nucleophile, displacing the chloride.
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Reaction Monitoring: Stir the mixture vigorously at room temperature for 2–4 hours.
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TLC/GC-MS Check: Monitor the disappearance of the chloride. The fluoride product is often slightly more polar or has a distinct retention time.
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Workup & Isolation:
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Dilute the reaction mixture with EtOAc (50 mL) and Water (20 mL).
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Separate the organic layer. Extract the aqueous layer twice more with EtOAc.
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Wash the combined organics with Brine (sat. NaCl) to remove excess fluoride salts.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude residue is typically pure enough (>95%) for most applications.[1] If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Characterization & Data Analysis
Verification of the sulfonyl fluoride moiety is distinct due to the presence of the fluorine atom. ¹⁹F NMR is the definitive tool for confirmation.
Spectroscopic Profile
| Technique | Expected Signal / Observation | Interpretation |
| ¹⁹F NMR | δ +55 to +65 ppm (triplet or broad singlet) | The chemical shift is characteristic of aliphatic sulfonyl fluorides (relative to CFCl₃ at 0 ppm). The signal may split into a triplet ( |
| ¹H NMR | δ 3.5–4.0 ppm (multiplet, 1H) | The methine proton at the 4-position (adjacent to SO₂F) shifts downfield due to the electron-withdrawing sulfonyl group. |
| ¹³C NMR | δ ~60–65 ppm (doublet) | The carbon attached to the sulfonyl group will show C-F coupling ( |
| GC-MS / LC-MS | [M]+ 168 or [M+H] | Sulfonyl fluorides are stable enough for GC-MS. Look for the molecular ion. Loss of SO₂F fragment is common.[1] |
| IR Spectroscopy | ~1400 cm⁻¹ and ~1200 cm⁻¹ | Strong asymmetric and symmetric S=O stretching vibrations.[1] |
Self-Validating the ¹⁹F Signal
To ensure the signal observed is indeed the sulfonyl fluoride and not inorganic fluoride or impurities:
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Chemical Shift Check: Inorganic fluoride (F⁻) typically appears at -120 to -150 ppm. If your signal is at +60 ppm, it is the S-F bond.
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Coupling: A triplet splitting pattern confirms the fluorine is attached to a carbon-bearing group (via the sulfur linker), verifying the structure.
Mechanism of Action: The SuFEx Hub
Understanding why this molecule is synthesized requires visualizing its reactivity profile.[1] The sulfonyl fluoride is a "sleeping beauty"—inert to general cellular nucleophiles but reactive when "woken up" by specific protein environments or stabilization.
SuFEx Reactivity Workflow (Graphviz)
[1][5][6][7]
Safety & Handling
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HF Generation: While sulfonyl fluorides are stable, hydrolysis under highly acidic conditions can release Hydrogen Fluoride (HF). Always work in a well-ventilated fume hood.
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KHF₂ Handling: Potassium bifluoride is corrosive and toxic.[1] Avoid contact with glass if high temperatures are used (though room temp is standard here); plastic (polypropylene) labware is recommended for the aqueous fluoride solution preparation.
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Storage: Store Oxane-4-sulfonyl fluoride in a tightly sealed container at 4°C. It is generally stable for months if kept dry.
References
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Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
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Dong, J., et al. (2020). "Sulfur(VI) Fluoride Exchange (SuFEx): A Unique Reactivity for Drug Discovery."[3] Journal of Medicinal Chemistry. [Link]
